molecular formula C9H11N3 B8214335 (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine

Cat. No.: B8214335
M. Wt: 161.20 g/mol
InChI Key: SYWWWMNSRHXPKX-UHFFFAOYSA-N
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Description

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 4-position. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a reaction sequence might include the formation of a pyrrole ring followed by annulation with a pyridine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines .

Scientific Research Applications

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways such as the PI3K/AKT/mTOR pathway, leading to reduced cell growth and increased apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-4-8-7(5-10)2-3-11-9(8)12-6/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWWMNSRHXPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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